6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride
Description
6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride is a chemical compound with a complex structure It belongs to the class of diazinane derivatives and is characterized by the presence of an imino group, two methyl groups, and two propyl groups attached to a diazinane ring
Properties
IUPAC Name |
6-imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2.ClH/c1-5-7-12(8-6-2)9(13)14(3)11(17)15(4)10(12)16;/h13H,5-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUOHDFWVAMZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=N)N(C(=O)N(C1=O)C)C)CCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride typically involves the following steps:
Formation of the Diazinane Ring: The initial step involves the cyclization of appropriate precursors to form the diazinane ring. This can be achieved through a condensation reaction between a diamine and a diketone under acidic conditions.
Introduction of Imino Group: The imino group is introduced by reacting the diazinane derivative with an appropriate amine or ammonia source.
Alkylation: The methyl and propyl groups are introduced through alkylation reactions using alkyl halides in the presence of a base.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group or alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride involves its interaction with specific molecular targets. The imino group and diazinane ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound with a pyrimidinone ring structure.
6-Amino-1,3-dimethyluracil: Another related compound with an amino group instead of an imino group.
Uniqueness
6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride is unique due to its specific substitution pattern and the presence of both imino and diazinane functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
